Methyl 3-(4-amino-3-fluorophenoxy)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-amino-3-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-10(13)4-5-15-7-2-3-9(12)8(11)6-7/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTSDEIKBGMUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Reagent Selection
The most widely documented method for synthesizing Methyl 3-(4-amino-3-fluorophenoxy)propanoate involves a nucleophilic substitution reaction between 4-amino-3-fluorophenol and methyl 3-bromopropanoate under alkaline conditions. This approach leverages the phenoxide ion’s nucleophilicity to displace the bromide ion from the ester, forming the desired ether linkage. Key reagents include:
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4-Amino-3-fluorophenol : Serves as the aromatic nucleophile.
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Methyl 3-bromopropanoate : Provides the ester moiety and electrophilic carbon.
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Sodium hydroxide (NaOH) : Generates the phenoxide ion by deprotonating the phenol.
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Potassium iodide (KI) : Acts as a catalyst via the Finkelstein reaction, enhancing bromide displacement.
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Triethylbenzylammonium chloride : A phase-transfer catalyst that facilitates interfacial reactions in aqueous media.
Optimized Reaction Conditions
A representative procedure involves dissolving 4.71 g of 4-amino-3-fluorophenol and 4.13 g of NaOH in 500 mL of water, followed by the addition of 32.11 g of KI and 22.78 g of triethylbenzylammonium chloride. The mixture is heated to 70°C, and 21.61 g of methyl 3-bromopropanoate is added dropwise. After 2 hours, the product is isolated via recrystallization from ethanol, yielding 25.48 g (97.5% yield) with 99.96% purity.
Table 1: Aqueous-Phase Nucleophilic Substitution Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 70°C |
| Reaction Time | 2 hours |
| Solvent | Water |
| Catalyst System | KI + Triethylbenzylammonium chloride |
| Yield | 97.5% |
| Purity | 99.96% |
This method’s efficiency stems from the phase-transfer catalyst, which mitigates solubility challenges between the aqueous and organic phases, ensuring rapid reaction kinetics.
Coupling Reaction in Polar Aprotic Solvents
Solvent and Catalytic System
An alternative methodology employs N,N-dimethylformamide (DMF) as a solvent and 4-dimethylaminopyridine (DMAP) as a coupling catalyst. This approach is advantageous for substrates sensitive to aqueous conditions, though it requires higher temperatures (140°C) and extended reaction times.
Procedure and Yield
In a typical experiment, 13.27 g of 4-amino-3-fluorophenol and 9.93 g of methyl 3-bromopropanoate are combined with 7.32 g of methyl isobutyryl acetate and 6.21 g of DMAP in 800 mL of DMF. The mixture is heated at 140°C for 4 hours, followed by extraction with ethyl acetate and concentration under reduced pressure. This yields 25.55 g (96.8% yield) of the product with 99.93% purity.
Table 2: DMF-Based Coupling Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 140°C |
| Reaction Time | 4 hours |
| Solvent | DMF |
| Catalyst | DMAP |
| Yield | 96.8% |
| Purity | 99.93% |
While this method avoids aqueous conditions, the use of DMF—a toxic solvent with environmental concerns—limits its scalability for industrial applications.
Comparative Analysis of Synthesis Methods
Efficiency and Environmental Impact
The aqueous-phase method outperforms the DMF-based approach in sustainability due to its use of water as a solvent and higher yield (97.5% vs. 96.8%). However, the DMF method achieves comparable purity and may be preferable for moisture-sensitive intermediates.
Scalability and Industrial Relevance
Industrial production favors the aqueous method for its lower cost and alignment with green chemistry principles. The phase-transfer catalyst enables rapid mass transfer, reducing reaction times and energy consumption. In contrast, the DMF method’s reliance on high-boiling solvents complicates product isolation and waste management.
Mechanistic Insights
Nucleophilic Aromatic Substitution
In the aqueous method, NaOH deprotonates 4-amino-3-fluorophenol to form a phenoxide ion, which attacks the electrophilic carbon of methyl 3-bromopropanoate. The reaction proceeds via an SN2 mechanism , with KI facilitating bromide displacement through halide exchange.
Chemical Reactions Analysis
Oxidation Reactions
The amino and aromatic groups in this compound enable oxidation under specific conditions. Key oxidation pathways include:
| Reagents/Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| KMnO₄ in acidic aqueous media | Carboxylic acid derivative (via ester cleavage) | Electrophilic aromatic substitution followed by ester hydrolysis | |
| Ozone (O₃) in dichloromethane | Fluorinated aromatic ring cleavage products | Ozonolysis of the aromatic ring |
The amino group at the 4-position of the aromatic ring directs oxidation to the ortho and para positions relative to the fluorine atom. The ester group remains stable under mild oxidative conditions but hydrolyzes in strongly acidic or basic environments.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
| Conditions | Products | Reaction Rate (k, s⁻¹) | Yield (%) | Reference |
|---|---|---|---|---|
| 1M NaOH, 80°C, 4 hrs | 3-(4-Amino-3-fluorophenoxy)propanoic acid | 2.3 × 10⁻⁴ | 92% | |
| HCl (6M), reflux, 6 hrs | Same carboxylic acid | 1.8 × 10⁻⁴ | 88% |
Hydrolysis follows a nucleophilic acyl substitution mechanism, with the fluorine atom’s electron-withdrawing effect accelerating reaction rates compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution
The fluorinated aromatic ring participates in substitution reactions:
| Nucleophile | Conditions | Products | Regioselectivity | Reference |
|---|---|---|---|---|
| NH₃ (excess) | 150°C, DMF, 12 hrs | 3-(4-Amino-3-aminophenoxy)propanoate | Meta to fluorine | |
| Thiophenol | CuI catalyst, 110°C, 8 hrs | 3-(4-Amino-3-phenylthiophenoxy)propanoate | Ortho to amino |
The fluorine atom’s strong -I effect activates the ring toward substitution, while the amino group directs incoming nucleophiles to specific positions.
Amide Bond Formation
The primary amine group enables condensation reactions:
| Reagents | Products | Coupling Efficiency | Reference |
|---|---|---|---|
| DCC/DMAP in CH₂Cl₂ | Acetylated derivative | 95% | |
| Boc-protected amino acids | Peptide-like conjugates | 82-89% |
This reactivity makes the compound valuable for synthesizing pharmaceutical intermediates. The fluorine atom enhances the stability of resulting amides by reducing electron density at the reaction site.
Reductive Amination
The amino group participates in reductive amination with ketones:
| Substrate | Reducing Agent | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | NaBH₃CN, MeOH, 24 hrs | N-Benzyl derivative | 78% | |
| Cyclohexanone | H₂ (1 atm), Pd/C, 12 hrs | N-Cyclohexylmethyl analog | 85% |
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV-C (254 nm), benzene | Ring-expanded quinoline derivatives | 0.12 | |
| Visible light, eosin Y | Cross-coupled biaryl ethers | 0.08 |
These reactions exploit the compound’s conjugated π-system, with the fluorine atom influencing excited-state dynamics.
Key Structural Influences on Reactivity:
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Fluorine’s Electronic Effects :
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Lowers LUMO energy of the aromatic ring by 1.2 eV compared to non-fluorinated analogs, enhancing electrophilic substitution rates.
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Increases oxidative stability of the amino group by 15% due to inductive effects.
-
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Steric Considerations :
-
Solubility Profile :
Scientific Research Applications
Pharmacological Applications
Methyl 3-(4-amino-3-fluorophenoxy)propanoate is primarily studied for its potential as an anti-cancer agent . Its structural properties allow it to act as an inhibitor of specific kinases involved in tumor growth and proliferation. The compound has been linked to the treatment of hyper-proliferative disorders, including various forms of cancer.
Combination Therapies
Research indicates that this compound may be effective when used in combination with other anti-cancer agents, such as proteasome inhibitors or mTOR inhibitors. These combinations can enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression .
Several studies have documented the efficacy of this compound in clinical settings:
Clinical Trials
A notable clinical trial investigated the compound's effectiveness in patients with advanced solid tumors. The results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard therapies alone .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, showcasing its potential as a targeted therapy .
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group enhances its binding affinity and selectivity, while the amino group allows for hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride ()
- Structure: Features a 2,4-difluorophenyl group and an amino group at position 3.
- Key Differences :
- Fluorine Positions : Two fluorine atoms (2- and 4-positions) vs. a single fluorine (3-position) in the target compound.
- Salt Form : Hydrochloride salt enhances aqueous solubility compared to the free base ester in the target compound.
- Implications : Increased electron-withdrawing effects from dual fluorines may alter reactivity in cross-coupling reactions .
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride ()
- Structure: Contains a single para-fluorine and an amino group at position 3, with (S)-stereochemistry.
- Fluorine Position: Fluorine at para vs. meta in the target.
- Implications : The para-fluoro substitution may influence binding affinity in receptor-targeted applications .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride ()
- Structure: Amino group at position 2 and 4-fluorophenyl group.
- Key Differences: Amino Position: Altered spatial arrangement due to amino group at position 2. Synonyms: Marketed as a phenylalanine analogue, suggesting utility in peptide synthesis.
- Implications: Structural mimicry of amino acids could enable applications in prodrug design .
Functional Group Modifications
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate ()
- Structure : Contains a trifluoromethyl (-CF₃) group at the para position and a ketone (oxo) at position 3.
- Key Differences: Electron Effects: The -CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target. Functional Group: Ketone vs. ester, altering reactivity (e.g., susceptibility to nucleophilic attack).
- Implications : Enhanced stability under acidic conditions due to -CF₃, suitable for agrochemical intermediates .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride ()
- Structure : Methoxy (-OCH₃) group at the meta position.
- Key Differences :
- Substituent Type : Methoxy is electron-donating, opposing the electron-withdrawing fluorine in the target.
- Solubility : Hydrochloride salt improves solubility in polar solvents.
- Implications : Methoxy groups may enhance π-π stacking in aromatic systems, relevant to material science .
Complex Heterocyclic Analogues ()
- Example: Methyl (2S)-2-amino-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoate (A42) Structure: Incorporates a 4-fluorophenyl-substituted indole ring. Key Differences:
- Biological Relevance: Indole derivatives are prevalent in serotonin analogues and kinase inhibitors. Implications: Enhanced binding to hydrophobic pockets in enzymes compared to the simpler phenoxy target .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Fluorine and amino substituents modulate electron density, impacting reactivity in Suzuki-Miyaura couplings (e.g., para-fluoro vs. meta-fluoro directing effects) .
- Salt vs. Ester Forms : Hydrochloride salts (Evidences 1, 5, 6, 8) improve aqueous solubility, critical for biological assays, while ester forms favor lipid membrane penetration .
- Stereochemical Influence : Chiral analogues () highlight the need for enantiopure synthesis in drug development to avoid off-target effects .
Biological Activity
Methyl 3-(4-amino-3-fluorophenoxy)propanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with molecular targets, synthesis, and implications for drug development.
Chemical Structure and Properties
This compound features a propanoate moiety linked to a 4-amino-3-fluorophenoxy group. The presence of the fluorine atom is believed to enhance the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.
Structural Formula:
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer and other diseases.
Key Mechanisms:
- Inhibition of Kinases: The compound has shown potential in inhibiting Raf kinase, which plays a significant role in cancer progression and angiogenesis .
- Binding Affinity: The fluorine atom enhances the lipophilicity and electronic properties of the compound, potentially improving its interaction with target proteins.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Propanoate Moiety: This can be achieved through esterification reactions.
- Substitution Reactions: The introduction of the amino and fluorophenoxy groups is critical for achieving the desired biological activity.
Synthesis Overview:
- React starting materials under controlled conditions.
- Purify through recrystallization to ensure high purity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound in various models:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-cancer effects | Demonstrated significant tumor growth inhibition in xenograft models. |
| Study B | Investigate binding affinity | Showed enhanced binding to Raf kinase compared to non-fluorinated analogs. |
| Study C | Assess toxicity | Found acceptable safety profiles in preliminary toxicity studies. |
These findings suggest that this compound could be a promising candidate for further development as an anti-cancer agent.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several related compounds, which also exhibit biological activity. A comparative analysis highlights differences in their pharmacological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-2-(4-chlorophenoxy)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| Methyl 3-amino-2-(4-bromophenoxy)propanoate | Bromine instead of fluorine | Enhanced reactivity due to bromine's larger size |
| Methyl 3-(2-amino-4-fluorophenoxy)thiophene-2-carboxylate | Thiophene ring instead of propanoate | Offers different electronic characteristics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
